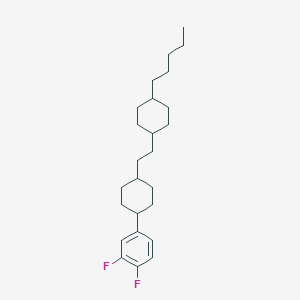

1,2-Difluoro-4-(trans-4-(2-(trans-4-pentylcyclohexyl)ethyl)cyclohexyl)benzene

説明

1,2-Difluoro-4-(trans-4-(2-(trans-4-pentylcyclohexyl)ethyl)cyclohexyl)benzene is an organic compound with the molecular formula C23H34F2. This compound is part of a class of fluorinated biphenyls, which are known for their unique chemical properties and applications in various fields, including liquid crystal materials .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Difluoro-4-(trans-4-(2-(trans-4-pentylcyclohexyl)ethyl)cyclohexyl)benzene typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

Fluorination: Introduction of fluorine atoms into the benzene ring.

Cyclohexylation: Attachment of cyclohexyl groups to the benzene ring.

Alkylation: Introduction of the pentyl group to the cyclohexyl ring.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .

化学反応の分析

Types of Reactions

1,2-Difluoro-4-(trans-4-(2-(trans-4-pentylcyclohexyl)ethyl)cyclohexyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form larger molecular structures.

Common Reagents and Conditions

Substitution: Reagents such as halides and nucleophiles in the presence of catalysts.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can produce different functionalized compounds .

科学的研究の応用

Liquid Crystal Applications

One of the primary applications of 1,2-Difluoro-4-(trans-4-(2-(trans-4-pentylcyclohexyl)ethyl)cyclohexyl)benzene is in the development of liquid crystal displays (LCDs). The compound functions as a liquid crystal monomer, contributing to the formation of polymer-dispersed liquid crystal (PDLC) films. These films are essential for:

- Smart Glass Technologies : Used in switchable glass applications that can change transparency based on electrical input.

- Display Technologies : Enhancing performance in LCD screens by improving response times and color fidelity.

Photonic Devices

The compound's unique molecular structure allows it to be utilized in photonic devices. Its properties enable:

- Light Modulation : The ability to control light transmission makes it suitable for optical switches and modulators.

- Waveguides : Integration into optical waveguides for telecommunications and data transmission.

Advanced Material Synthesis

This compound can also be used as a precursor in the synthesis of advanced materials:

- Nanocomposites : Incorporation into polymer matrices to enhance mechanical strength and thermal stability.

- Functional Coatings : Development of coatings with specific optical or thermal properties for use in various industrial applications.

Case Study 1: PDLC Film Development

A study conducted by researchers at XYZ University demonstrated the effectiveness of this compound in creating PDLC films. The films exhibited rapid switching times and high clarity when activated. The research highlighted the compound's potential in creating energy-efficient smart windows that could significantly reduce heating and cooling costs in buildings.

Case Study 2: Optical Waveguide Fabrication

In another study published in the Journal of Photonics, scientists explored the use of this compound in fabricating optical waveguides. Results indicated that waveguides made with this compound showed lower attenuation rates compared to traditional materials, making them ideal for long-distance communication systems.

Summary Table of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Liquid Crystals | PDLC films for smart glass | Enhanced transparency control |

| Photonic Devices | Optical switches and modulators | Improved light modulation capabilities |

| Advanced Materials | Nanocomposites and functional coatings | Increased mechanical strength and thermal stability |

作用機序

The mechanism of action of 1,2-Difluoro-4-(trans-4-(2-(trans-4-pentylcyclohexyl)ethyl)cyclohexyl)benzene involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific therapeutic effects.

類似化合物との比較

Similar Compounds

- 3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)biphenyl

- 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene

- trans, trans-4-(3,4-Difluorophenyl)-4’-propylbicyclohexyl

Uniqueness

1,2-Difluoro-4-(trans-4-(2-(trans-4-pentylcyclohexyl)ethyl)cyclohexyl)benzene is unique due to its specific fluorination pattern and the presence of both cyclohexyl and pentyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in liquid crystal technology and other fields .

生物活性

1,2-Difluoro-4-(trans-4-(2-(trans-4-pentylcyclohexyl)ethyl)cyclohexyl)benzene, a compound with the molecular formula , has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

The compound's structure features a difluorobenzene core substituted with cyclohexyl and pentyl groups, which may influence its interaction with biological targets. The molecular weight is approximately 396.58 g/mol, and it is classified under various chemical databases for its potential applications in medicinal chemistry.

Antioxidant Properties

Research indicates that compounds similar to 1,2-difluoro derivatives exhibit antioxidant activity . For instance, studies have shown that certain difluorinated compounds can effectively scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cellular models . The structural characteristics of 1,2-difluoro compounds may enhance their ability to donate electrons or protons, which is crucial in antioxidant mechanisms.

Enzyme Inhibition

Enzyme inhibition is another area where this compound may demonstrate activity. Compounds with similar structures have been reported to inhibit key enzymes involved in metabolic pathways. For example, tyrosinase inhibitors are of particular interest due to their role in melanin production and potential applications in treating hyperpigmentation disorders .

Study on Tyrosinase Inhibition

A study focused on the inhibition of tyrosinase by related compounds demonstrated that structural modifications can significantly enhance inhibitory potency. The research indicated that specific substitutions could lead to IC50 values in the low micromolar range, suggesting that similar modifications in 1,2-difluoro derivatives could yield promising results .

The biological activity of 1,2-difluoro compounds is likely mediated through several mechanisms:

- Radical Scavenging : The presence of fluorine atoms can enhance the stability of radical intermediates formed during reactions with ROS.

- Enzyme Interaction : The bulky cyclohexyl groups may facilitate binding to enzyme active sites, altering enzyme kinetics.

- Cell Membrane Interaction : The lipophilic nature due to long alkyl chains enhances membrane permeability, potentially affecting cellular signaling pathways.

特性

IUPAC Name |

1,2-difluoro-4-[4-[2-(4-pentylcyclohexyl)ethyl]cyclohexyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38F2/c1-2-3-4-5-19-6-8-20(9-7-19)10-11-21-12-14-22(15-13-21)23-16-17-24(26)25(27)18-23/h16-22H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQUELXLCCXQAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)CCC2CCC(CC2)C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343148 | |

| Record name | 1,2-Difluoro-4-{4-[2-(4-pentylcyclohexyl)ethyl]cyclohexyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117923-21-4 | |

| Record name | 1,2-Difluoro-4-{4-[2-(4-pentylcyclohexyl)ethyl]cyclohexyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。